Ethyl 2-(2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
ETHYL 2-[2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of ETHYL 2-[2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple steps. One common synthetic route starts with the preparation of the thienopyrimidine core. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thienopyrimidine-4-one can then be further functionalized to introduce the ethyl and oxo groups.
The final step is the acylation of the thienopyrimidine derivative with ethyl 2-bromoacetate to form the desired compound .
Chemical Reactions Analysis
ETHYL 2-[2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the oxo group to a hydroxyl group.
Scientific Research Applications
ETHYL 2-[2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules, making it valuable in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets contributes to its potency and selectivity .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[2-({3-ETHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE include other thienopyrimidine derivatives, such as:
3-AMINO-4-CYANO-2-THIOPHENECARBOXAMIDES: These compounds are used as synthons for the preparation of various thienopyrimidine derivatives.
THIENO[3,4-B]PYRIDINE DERIVATIVES: These compounds have similar biological activities and are used in medicinal chemistry research.
Properties
Molecular Formula |
C19H21N3O4S2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-22-17(24)16-14(9-10-27-16)21-19(22)28-11-15(23)20-13-8-6-5-7-12(13)18(25)26-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,20,23) |
InChI Key |
MAGFATIFQXIXGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Origin of Product |
United States |
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